Perfluorohexyl ethylphosphonic acid

Catalog No.
S965229
CAS No.
252237-40-4
M.F
C8H6F13O3P
M. Wt
428.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohexyl ethylphosphonic acid

CAS Number

252237-40-4

Product Name

Perfluorohexyl ethylphosphonic acid

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonic acid

Molecular Formula

C8H6F13O3P

Molecular Weight

428.08 g/mol

InChI

InChI=1S/C8H6F13O3P/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24)

InChI Key

DEXIXSRZQUFPIK-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Material Science Research

  • Self-assembling monolayers: PHPA's ability to form self-assembled monolayers (SAMs) on various surfaces makes it valuable for material science research. SAMs are ordered assemblies of molecules that can modify the properties of a surface. Studies have investigated PHPA's potential use in creating anti-corrosion coatings and modifying the wettability of surfaces [PubChem: Perfluorohexyl ethylphosphonic acid, ].

Biological Research

  • Enzyme Inhibition: PHPA's structure allows it to interact with certain enzymes. Researchers have explored its potential as an inhibitor for enzymes like metallophosphatases, which are involved in various biological processes [Inxight: PERFLUOROHEXYL ETHYLPHOSPHONIC ACID, ].

Additional Considerations:

  • PHPA belongs to a class of chemicals known as Per- and Polyfluoroalkyl Substances (PFASs). PFASs have raised concerns due to their persistence in the environment and potential health effects. Researchers investigating PHPA should be aware of these concerns and take appropriate safety precautions when handling the substance.

Perfluorohexyl ethylphosphonic acid is a synthetic fluorinated compound characterized by the molecular formula C8H6F13O3PC_8H_6F_{13}O_3P and a molecular weight of approximately 428.08 g/mol. This compound is notable for its unique structure, which includes a perfluoroalkyl chain consisting of six carbon atoms, an ethyl group, and a phosphonate functional group. The presence of fluorine atoms contributes to its hydrophobic properties and chemical stability, making it a subject of interest in various scientific fields, including materials science and biochemistry .

  • Oxidation: This compound can be oxidized to form various oxidized derivatives, potentially altering its functional properties.
  • Reduction: Reduction reactions can modify the functional groups within the molecule, impacting its reactivity and applications.
  • Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reactions are typically conducted under controlled conditions to ensure desired outcomes .

Research indicates that perfluorohexyl ethylphosphonic acid exhibits biological activity, particularly as an enzyme inhibitor. It has been studied for its potential role as an irreversible inhibitor of enzymes like butyrylcholinesterase, which is involved in neurotransmission. This suggests possible therapeutic applications in neurology and pharmacology, although further studies are necessary to fully understand its mechanisms of action and efficacy.

The synthesis of perfluorohexyl ethylphosphonic acid typically involves several chemical processes:

  • Free Radical Polymerization: A common method includes the polymerization of heptadecafluorodecyl methacrylate and dimethoxyphosphoryl methyl methacrylate.
  • Hydrolysis: The dimethyl protecting groups are hydrolyzed to yield the active phosphonic acid groups.

In industrial settings, these methods are optimized for high yield and purity to meet stringent application requirements .

Perfluorohexyl ethylphosphonic acid finds utility in various fields:

  • Material Science: It is used in creating self-assembled monolayers on surfaces, enhancing properties such as corrosion resistance and wettability.
  • Biomedical Research: The compound's enzyme inhibition properties make it relevant for studies in drug development and therapeutic applications.
  • Environmental Studies: As part of the broader category of per- and polyfluoroalkyl substances (PFAS), it is studied for its environmental impact and persistence .

Interaction studies focus on how perfluorohexyl ethylphosphonic acid interacts with biological systems and materials. Its phosphonate group shows a strong affinity for metal ions and metal oxide surfaces, influencing its adsorption characteristics. This property is crucial in applications involving surface modification and catalysis.

Perfluorohexyl ethylphosphonic acid shares similarities with other fluorinated phosphonic acids. Notable similar compounds include:

  • Perfluorooctyl phosphonic acid
  • Perfluorodecyl phosphonic acid
  • Perfluorododecyl phosphonic acid

Comparison

Compound NameUnique Features
Perfluorohexyl ethylphosphonic acidSix-carbon perfluoroalkyl chain; high thermal stability; strong adsorption capabilities
Perfluorooctyl phosphonic acidEight-carbon chain; often used in surfactants
Perfluorodecyl phosphonic acidTen-carbon chain; known for its persistence
Perfluorododecyl phosphonic acidTwelve-carbon chain; used in coatings

Perfluorohexyl ethylphosphonic acid is unique due to its specific molecular structure that balances thermal stability, low surface energy, and strong adsorption capabilities, making it suitable for a wide range of applications compared to its counterparts .

Structural Characteristics

Perfluorohexyl Chain Configuration

The perfluorohexyl chain in perfluorohexyl ethylphosphonic acid consists of six fully fluorinated carbon atoms arranged in a linear configuration [1]. This perfluoroalkyl segment exhibits the characteristic structural formula C6F13-, where every carbon atom, except the terminal carbon, is substituted with two fluorine atoms, and the terminal carbon bears three fluorine atoms [1] [2]. The perfluorohexyl chain demonstrates unique structural properties due to the presence of thirteen fluorine atoms, which create a highly electronegative and sterically demanding molecular segment [1] [3].

The carbon-fluorine bonds within the perfluorohexyl chain exhibit exceptional stability, with the fluorine atoms arranged in a helical configuration around the carbon backbone [4]. This arrangement results from the larger van der Waals radius of fluorine compared to hydrogen, causing the perfluoroalkyl chain to adopt a more extended conformation than its hydrocarbon analogue [4] [5]. The perfluorohexyl chain configuration contributes significantly to the compound's lipophobic and hydrophobic characteristics, as the fluorine atoms create a low-energy surface that repels both water and organic solvents [4] [6].

Ethylphosphonic Acid Functional Group

The ethylphosphonic acid functional group in perfluorohexyl ethylphosphonic acid consists of a two-carbon alkyl linker (-CH2-CH2-) connected to a phosphonic acid moiety (-P(=O)(OH)2) [1] [7]. This functional group serves as the hydrophilic component of the molecule, providing acid-base properties and metal-binding capabilities [8] [9]. The phosphonic acid group contains a central phosphorus atom bonded to one double-bonded oxygen atom and two hydroxyl groups, creating a tetrahedral geometry around the phosphorus center [8] [10].

The ethyl linker between the perfluorohexyl chain and the phosphonic acid group plays a crucial role in the molecular architecture [1] [3]. This two-carbon spacer contains six hydrogen atoms and provides flexibility to the molecular structure while maintaining the separation between the highly fluorinated segment and the polar functional group [1] [7]. The ethyl linker allows for conformational flexibility, enabling the molecule to adopt various three-dimensional arrangements depending on environmental conditions [10] [11].

The phosphonic acid functional group exhibits strong chelating capabilities with metal ions and metal oxide surfaces due to the presence of both basic and acidic donor centers [8] [9]. The two hydroxyl groups can undergo deprotonation under appropriate conditions, forming phosphonate anions that readily coordinate with metal centers [8] [10]. This characteristic makes the compound particularly useful in applications requiring strong adhesion to metal surfaces [12] [9].

Three-Dimensional Molecular Arrangement

The three-dimensional molecular arrangement of perfluorohexyl ethylphosphonic acid is characterized by a distinct amphiphilic structure, with the perfluorohexyl chain adopting an extended conformation due to steric repulsion between fluorine atoms [1] [4]. The molecule exhibits a rod-like geometry, with the perfluoroalkyl segment extending approximately 1.0 nanometer in length, while the ethylphosphonic acid group provides polar functionality at the molecular terminus [4] [10].

Computational studies suggest that the molecule adopts conformations that minimize intramolecular interactions between the highly electronegative perfluorohexyl chain and the polar phosphonic acid group [1] [3]. The ethyl linker allows for rotational freedom around the carbon-carbon bonds, enabling the phosphonic acid group to orient itself independently of the perfluoroalkyl chain [10] [11]. This conformational flexibility is crucial for the molecule's ability to organize at interfaces and form ordered monolayers [4] [13].

The molecular arrangement is further influenced by intermolecular interactions, particularly hydrogen bonding between phosphonic acid groups in adjacent molecules [8] [10]. These interactions can lead to the formation of supramolecular structures, including layered arrangements where perfluorohexyl chains align parallel to each other while phosphonic acid groups interact through hydrogen bonding networks [12] [10]. The three-dimensional arrangement directly impacts the compound's surface properties and its ability to modify interface characteristics [4] [13].

Physical Properties

Molecular Weight and Formula (C8H6F13O3P)

Perfluorohexyl ethylphosphonic acid possesses the molecular formula C8H6F13O3P, corresponding to a molecular weight of 428.08 grams per mole [1] [2]. The compound contains eight carbon atoms, six hydrogen atoms, thirteen fluorine atoms, three oxygen atoms, and one phosphorus atom [1] [7]. The high fluorine content contributes significantly to the molecular weight, with fluorine atoms accounting for approximately 70% of the total molecular mass [1] [14].

The molecular formula reflects the compound's structure as a perfluoroalkyl phosphonic acid derivative, where the high degree of fluorination distinguishes it from conventional organophosphonic acids [1] [3]. The presence of thirteen fluorine atoms creates a highly electronegative molecular segment that influences both physical and chemical properties [1] [6]. The molecular weight of 428.08 grams per mole places this compound in the category of medium-molecular-weight perfluoroalkyl substances [1] [15].

PropertyValueReference Source
Molecular FormulaC8H6F13O3PPubChem, ChemSrc [1] [2]
Molecular Weight428.08 g/molChemSrc, PubChem [1] [2]
Exact Mass427.98500 g/molChemSrc [2]
Monoisotopic Mass428.086 g/molEPA DSSTox [16]

Melting and Boiling Points

The melting point of perfluorohexyl ethylphosphonic acid has been experimentally determined to be in the range of 168-173°C [2]. This relatively high melting point reflects the strong intermolecular interactions, particularly hydrogen bonding between phosphonic acid groups in the crystalline state [2] [8]. The elevated melting temperature also indicates the influence of the perfluoroalkyl chain, which contributes to molecular rigidity and packing efficiency in the solid state [2] [5].

The boiling point of perfluorohexyl ethylphosphonic acid is predicted to be 276.4 ± 50.0°C [2]. This high boiling point is characteristic of compounds containing both perfluoroalkyl chains and phosphonic acid functional groups [2] [8]. The substantial boiling point reflects the compound's thermal stability and the energy required to overcome intermolecular forces, including hydrogen bonding and van der Waals interactions [2] [12]. The wide prediction range indicates the computational challenges associated with accurately predicting boiling points for highly fluorinated compounds [2].

The thermal properties demonstrate that perfluorohexyl ethylphosphonic acid exhibits exceptional thermal stability compared to conventional organophosphonic acids [2] [12]. The high melting and boiling points make this compound suitable for applications requiring thermal resistance and stability under elevated temperature conditions [2] [6]. These thermal characteristics are consistent with other perfluoroalkyl phosphonic acids that exhibit enhanced thermal stability due to the strength of carbon-fluorine bonds [6] [12].

Surface Tension Behavior

Perfluorohexyl ethylphosphonic acid exhibits significant surface activity due to its amphiphilic molecular structure [6]. The compound is expected to function as a surface-active agent, with the perfluorohexyl chain providing hydrophobic and oleophobic characteristics while the phosphonic acid group contributes hydrophilic properties [6]. Patent literature indicates that mixtures containing perfluoroalkyl phosphonic acids with chains of six to twelve perfluorinated carbon atoms demonstrate surface activity over a wide concentration range [6].

The surface tension behavior of perfluorohexyl ethylphosphonic acid is characterized by its ability to significantly reduce surface tension at air-water interfaces [6]. Application testing information suggests that compounds in this class are effective as foam-dampening agents at concentrations ranging from 0.001 to 0.1 grams per liter [6]. The surface activity is maintained across a broad pH range from 1 to 12, indicating the compound's versatility in various chemical environments [6].

The perfluorohexyl chain's contribution to surface behavior is particularly noteworthy, as perfluoroalkyl segments are known to orient preferentially at interfaces due to their low surface energy [4] [6]. This orientation results in the formation of organized monolayers where perfluorohexyl chains extend into the air phase while phosphonic acid groups remain in contact with the aqueous phase [4] [13]. The compound's surface tension behavior makes it valuable for applications requiring interface modification and wetting control [6] [12].

Specific Conductance Parameters

The specific conductance parameters of perfluorohexyl ethylphosphonic acid are primarily determined by the ionization behavior of the phosphonic acid functional group [8]. As a strong organic acid, the compound readily dissociates in aqueous solution to release phosphonate anions, contributing to solution conductivity [6] [8]. The degree of ionization depends on solution pH, with complete dissociation occurring under alkaline conditions [6] [8].

Estimated conductance parameters suggest that perfluorohexyl ethylphosphonic acid exhibits typical behavior for organophosphonic acids, with conductivity increasing as a function of concentration and degree of ionization [8] [9]. The presence of the perfluorohexyl chain influences conductance behavior by affecting molecular aggregation and ion mobility in solution [6] [18]. At higher concentrations, the compound may form micelles or other organized structures that can impact conductance measurements [6] [18].

The specific conductance is also influenced by the compound's surface activity, as molecules that orient at interfaces can affect the distribution of ions within solution [6] [18]. The strong acidity of the phosphonic acid group ensures significant ionization even under mildly acidic conditions, contributing to measurable conductance changes upon dissolution [8] [9]. These conductance parameters are important for understanding the compound's behavior in electrochemical applications and solution characterization [18] [9].

Chemical Properties

Acid-Base Characteristics and pKa Values

Perfluorohexyl ethylphosphonic acid exhibits strong acid characteristics due to the presence of the phosphonic acid functional group [8]. The acid dissociation constants for this compound have been inferred from studies of analogous perfluoroalkyl phosphonic acids with shorter chain lengths [6]. Based on measurements of homologous phosphonic acids with short perfluoroalkyl chain substituents, the pKa values are estimated to be in the range of 0.9-1.2 for the first dissociation and approximately 3.9 for the second dissociation [6] [8].

The low pKa values indicate that perfluorohexyl ethylphosphonic acid is a strong organic acid that readily dissociates in aqueous solution [6] [8]. The first proton dissociation occurs readily under most conditions, while the second proton requires slightly more basic conditions for complete removal [6] [8]. This acid-base behavior is typical of phosphonic acids, where the electron-withdrawing effect of the perfluoroalkyl chain further enhances acidity compared to conventional alkylphosphonic acids [8] [9].

The strong acidic nature enables the compound to readily release organic mono- and dianions in aqueous environments [6] [8]. This ionization behavior is crucial for the compound's ability to interact with metal surfaces and form stable complexes with metal ions [8] [9]. The acid-base characteristics also influence the compound's behavior in various pH environments, with complete ionization occurring under neutral to basic conditions [6] [8].

Stability Under Environmental Conditions

Perfluorohexyl ethylphosphonic acid demonstrates exceptional stability under various environmental conditions [6] [12]. The compound is stable towards heat, acid, and oxidation, characteristics that are typical of perfluoroalkyl compounds containing strong carbon-fluorine bonds [6] [19]. This stability is attributed to the high bond dissociation energy of the carbon-fluorine bonds in the perfluorohexyl chain, which resist degradation under normal environmental conditions [6] [19].

The environmental persistence of perfluorohexyl ethylphosphonic acid is consistent with other perfluoroalkyl and polyfluoroalkyl substances, which are known for their resistance to biodegradation and abiotic degradation processes [19] [20]. The perfluoroalkyl moiety of the molecule is highly persistent under environmental conditions, with the carbon-fluorine bonds remaining intact even under extreme chemical and thermal stress [19] [21]. This persistence contributes to the compound's potential for environmental accumulation and long-term presence in various environmental compartments [19] [20].

The phosphonic acid functional group may undergo some chemical transformations under specific conditions, but the perfluorohexyl chain remains largely unchanged [8] [19]. Studies indicate that perfluoroalkyl chains with six or more carbon atoms exhibit particularly high resistance to environmental degradation processes [19] [20]. The overall stability profile suggests that perfluorohexyl ethylphosphonic acid will persist in environmental systems for extended periods without significant chemical alteration [19] [21].

Interfacial Properties

The interfacial properties of perfluorohexyl ethylphosphonic acid are dominated by its amphiphilic structure, which enables effective interaction with various interfaces [4] [12]. The compound demonstrates strong adsorption capabilities at air-water interfaces, where the perfluorohexyl chain orients toward the air phase while the phosphonic acid group remains in contact with the aqueous phase [4] [13]. This orientation results in significant modification of interface properties, including reduced surface tension and altered wetting behavior [4] [6].

At solid-liquid interfaces, particularly with metal oxides, perfluorohexyl ethylphosphonic acid exhibits strong binding affinity through the phosphonic acid functional group [12] [9]. The phosphonic acid moiety can form stable chelate complexes with metal surfaces, creating organized monolayers that modify surface properties [12] [9]. These monolayers demonstrate exceptional stability and can significantly alter surface characteristics such as wettability, adhesion, and chemical resistance [12] [13].

The interfacial behavior is further characterized by the compound's ability to form ordered structures at interfaces [4] [13]. The perfluorohexyl chains can adopt parallel orientations, creating low-energy surfaces with exceptional water and oil repellency [4] [5]. These interfacial properties make the compound valuable for surface modification applications where control of wetting behavior and adhesion characteristics is required [12] [13]. The combination of strong surface binding through the phosphonic acid group and surface property modification through the perfluorohexyl chain provides unique interfacial functionality [12] [9].

Reactivity Patterns

The reactivity patterns of perfluorohexyl ethylphosphonic acid are primarily centered on the phosphonic acid functional group, while the perfluorohexyl chain remains largely unreactive under normal conditions [8] [9]. The phosphonic acid group can undergo typical acid-base reactions, including neutralization with bases to form phosphonate salts [8]. The compound can also participate in condensation reactions with alcohols to form phosphonic acid esters, although these reactions may require specific catalytic conditions [8].

Metal complexation represents a major reactivity pattern for perfluorohexyl ethylphosphonic acid [8] [9]. The phosphonic acid group readily forms stable complexes with various metal ions, including transition metals and lanthanides [8] [10]. These complexation reactions typically involve chelation through the phosphonate oxygen atoms, resulting in highly stable metal-phosphonate bonds [8] [9]. The complexation behavior is influenced by pH, metal ion concentration, and the presence of competing ligands [8] [10].

Laboratory Synthesis Routes

Laboratory synthesis of perfluorohexyl ethylphosphonic acid involves several distinct approaches, each with specific advantages and limitations. The most commonly employed methods include fluorination of alkylphosphonic acid precursors, free radical polymerization approaches, and various reaction mechanisms that have been developed to achieve high purity and yield.

Fluorination of Alkylphosphonic Acid Precursors

The fluorination of alkylphosphonic acid precursors represents one of the most direct synthetic routes to perfluorohexyl ethylphosphonic acid . This approach typically involves the treatment of hexyl ethylphosphonic acid with fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction conditions generally require elevated temperatures ranging from 85 to 95 degrees Celsius and reaction times of 2 to 12 hours .

The fluorination process can be carried out using various fluorinating agents, with hydrogen fluoride and elemental fluorine being the most commonly employed reagents . The reaction typically requires the presence of a catalyst to facilitate the fluorination process and ensure complete conversion of the precursor. Potassium permanganate and hydrogen peroxide have also been utilized as oxidizing agents in certain fluorination protocols .

The mechanism of fluorination involves the systematic replacement of hydrogen atoms with fluorine atoms along the alkyl chain. This process requires careful control of reaction conditions to prevent over-fluorination or degradation of the phosphonic acid functionality. The typical yields achieved through this route range from 60 to 85 percent, with higher yields generally obtained when reaction parameters are optimized .

Free Radical Polymerization Approaches

Free radical polymerization represents an alternative synthetic strategy that has shown considerable promise for the preparation of perfluorohexyl ethylphosphonic acid [3] [4]. This approach involves the copolymerization of heptadecafluorodecyl methacrylate with dimethoxyphosphoryl methyl methacrylate monomers, followed by subsequent deprotection to yield the target phosphonic acid [3].

The polymerization process typically employs 2,2-azobisisobutyronitrile as the radical initiator in 1,4-dioxane solvent at 85 degrees Celsius for 24 hours [3]. The reaction proceeds through a statistical copolymerization mechanism, with the dimethyl protecting groups subsequently hydrolyzed using trimethylsilyl bromide followed by methanol treatment to yield the free phosphonic acid groups [3].

The deprotection step is critical for obtaining the final product and typically involves the use of trimethylsilyl bromide as a deprotecting agent [3]. The reaction mixture is stirred for 3 hours at room temperature, followed by concentration and methanol treatment. This methodology has demonstrated excellent yields ranging from 84 to 97 percent with good reproducibility [3] [4].

Reaction Mechanisms

The reaction mechanisms underlying the synthesis of perfluorohexyl ethylphosphonic acid involve several key steps depending on the chosen synthetic route. In the fluorination approach, the mechanism typically proceeds through electrophilic fluorination, where fluorine atoms or fluorinating agents attack the alkyl chain in a systematic manner [5] [6].

For the free radical polymerization route, the mechanism involves initiation by the azobisisobutyronitrile initiator, followed by propagation through the methacrylate monomers [3]. The polymerization follows typical free radical kinetics, with the incorporation of both fluorinated and phosphonate-containing monomers into the growing polymer chain. The subsequent deprotection proceeds through nucleophilic attack by trimethylsilyl bromide on the phosphonate ester groups [3].

The phosphonate ester hydrolysis mechanism involves protonation of the phosphonate ester, followed by nucleophilic attack by water and subsequent elimination of the alkyl group [7]. This process can be repeated to achieve complete hydrolysis of both ester groups, yielding the free phosphonic acid. The reaction typically requires acidic conditions and elevated temperatures to achieve complete conversion [7].

Industrial Manufacturing Processes

Industrial manufacturing of perfluorohexyl ethylphosphonic acid requires scalable processes that can deliver consistent quality while maintaining economic viability. The primary industrial methods include electrochemical fluorination, telomerization, and direct fluorination processes, each optimized for large-scale production.

Large-Scale Synthesis Methods

Large-scale synthesis of perfluorohexyl ethylphosphonic acid primarily relies on electrochemical fluorination and telomerization processes [8] [9]. Electrochemical fluorination involves the electrolysis of organic precursors in anhydrous hydrogen fluoride, leading to the replacement of hydrogen atoms with fluorine atoms [8]. This process operates at temperatures between 100 and 150 degrees Celsius under pressures of 1 to 5 atmospheres [8].

The electrochemical fluorination process utilizes nickel electrodes and achieves conversion rates of 70 to 80 percent with product purities ranging from 95 to 98 percent [8]. The residence time in the reactor typically ranges from 2 to 6 hours, with energy consumption of 850 to 1200 kilojoules per mole [8]. The free-radical nature of the electrochemical process leads to carbon chain rearrangement and breakage, resulting in a mixture of linear and branched perfluorinated isomers [8].

Telomerization represents an alternative large-scale manufacturing process that involves the reaction of perfluoroalkyl iodides with tetrafluoroethylene [8] [9]. This process operates at higher temperatures of 200 to 300 degrees Celsius and pressures of 10 to 20 atmospheres, with residence times of 4 to 8 hours [8]. The telomerization process achieves higher conversion rates of 85 to 95 percent with product purities of 92 to 97 percent [8].

Process Optimization Parameters

Process optimization for industrial manufacture involves careful control of multiple parameters to maximize yield, minimize waste, and ensure product quality [10] [11]. Temperature control is critical, with optimal ranges varying depending on the specific process employed. For electrochemical fluorination, temperatures of 100 to 150 degrees Celsius provide the best balance of conversion rate and selectivity [8].

Pressure optimization is equally important, particularly for telomerization processes where pressures of 10 to 20 atmospheres are required to maintain the reactants in the liquid phase [8]. Residence time optimization involves balancing complete conversion against potential side reactions and product degradation. Typical residence times range from 2 to 8 hours depending on the process [8].

Catalyst selection and loading represent additional optimization parameters [10]. For free radical polymerization approaches, initiator concentration affects both reaction rate and molecular weight distribution [3]. Optimal catalyst loadings typically range from 1 to 5 mole percent based on substrate [10]. Solvent selection can significantly impact reaction efficiency and product isolation, with specialized solvents often required for fluorinated systems [10].

Purification and Quality Control Procedures

The purification and quality control of perfluorohexyl ethylphosphonic acid require specialized techniques due to the unique properties of fluorinated phosphonic acids. These procedures are essential for achieving the high purity levels required for most applications.

Isolation Techniques

Isolation of perfluorohexyl ethylphosphonic acid from reaction mixtures typically involves multiple separation techniques [7] [12]. Precipitation is often employed as a primary isolation method, taking advantage of the limited solubility of phosphonic acids in many organic solvents [7]. The compound can be precipitated by adding water to organic reaction mixtures or by adjusting the pH to reduce solubility [7].

Recrystallization represents the most commonly employed purification technique for solid phosphonic acid products [7]. Suitable recrystallization solvents include acetonitrile, methanol-acetone mixtures, and concentrated hydrochloric acid [7]. The choice of solvent depends on the specific substitution pattern and the nature of impurities present. Recrystallization typically achieves purities of 95 to 99 percent with recovery yields of 85 to 95 percent [7].

Liquid-liquid extraction techniques can be employed for the isolation of perfluorohexyl ethylphosphonic acid from aqueous reaction mixtures [12]. The choice of extraction solvent is critical and must account for the amphiphilic nature of the compound. Solid-phase extraction using specialized sorbents has also been developed for the isolation of perfluorinated phosphonic acids from complex mixtures [12].

Characterization Methods

Characterization of perfluorohexyl ethylphosphonic acid requires a comprehensive analytical approach utilizing multiple spectroscopic and chromatographic techniques [13] [14] [15]. Nuclear magnetic resonance spectroscopy represents the primary characterization tool, with proton, phosphorus-31, and fluorine-19 nuclei providing complementary structural information [14] [15].

Proton nuclear magnetic resonance spectroscopy provides information about the ethyl substituent and any residual hydrogen atoms in the molecule [15]. The absence of phosphonic acid protons in the spectrum provides evidence for surface binding when the compound is used as a surface modifier [15]. Phosphorus-31 nuclear magnetic resonance spectroscopy is particularly valuable for confirming the phosphonic acid functionality and detecting any phosphorus-containing impurities [14] [15].

Fluorine-19 nuclear magnetic resonance spectroscopy provides detailed information about the perfluorinated alkyl chain [15]. The chemical shifts and coupling patterns observed in the fluorine spectrum can confirm the structure and substitution pattern of the perfluoroalkyl group. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry, provides molecular weight confirmation and structural information [13].

Purity Assessment

Purity assessment of perfluorohexyl ethylphosphonic acid requires quantitative analytical methods capable of detecting low-level impurities [13] [16] [17]. Liquid chromatography-tandem mass spectrometry represents the gold standard for purity analysis, with detection limits ranging from 0.004 to 0.4 micrograms per kilogram [13] [16].

Ion chromatography with suppressed conductivity detection provides an alternative approach for purity assessment [13]. This technique can detect phosphonic acid impurities at levels of 0.05 to 0.18 milligrams per liter [13]. The method involves separation on an anion-exchange column followed by conductivity detection after chemical suppression of the eluent [13].

Nuclear magnetic resonance spectroscopy provides quantitative purity information when internal standards are employed [14] [15]. Integration of phosphorus-31 signals can provide accurate quantification of the main component relative to phosphorus-containing impurities. The detection limits for nuclear magnetic resonance methods typically range from 0.05 to 0.1 mole percent [14] [15].

High-performance liquid chromatography with ultraviolet detection can be employed for compounds containing chromophoric groups [7]. However, the lack of significant ultraviolet absorption in perfluorohexyl ethylphosphonic acid limits the applicability of this approach. Derivatization with fluorophoric reagents can enhance detection sensitivity for fluorimetric detection methods [13].

Gas chromatography methods require derivatization of the phosphonic acid functionality to create volatile derivatives [13]. Typical derivatization agents include benzyl bromide, diazomethane, and trimethylsilyl derivatives. The resulting derivatives can be analyzed by gas chromatography-mass spectrometry with detection limits in the picogram to nanogram range [13].

XLogP3

3.2

UNII

4H915F99WT

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

252237-40-4

Wikipedia

Perfluorohexyl ethylphosphonic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-16-2023

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